1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrClNO |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
LUNWQECJIBLUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 5 Chlorophenyl 2 Pyrrolidinone and Analogues
Classical Synthetic Approaches to Substituted Pyrrolidinones
Traditional methods for the synthesis of N-aryl pyrrolidinones have long been established, relying on fundamental organic reactions. These approaches often form the basis from which more advanced strategies are developed.
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for forming a carbon-nitrogen bond between an aromatic ring and a nucleophile. nih.gov The reaction mechanism typically involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov
For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. youtube.com These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. youtube.com
In the context of synthesizing N-aryl pyrrolidinones, the nitrogen atom of 2-pyrrolidinone (B116388) acts as the nucleophile. A relevant example is the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine, an analogue of the target compound. In this procedure, 1-bromo-2-fluoro-5-nitrobenzene is treated with pyrrolidine (B122466) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The strongly electron-withdrawing nitro group activates the ring, facilitating the displacement of the fluoride (B91410) leaving group by the pyrrolidine nucleophile.
Table 1: Example of SNAr Synthesis for a Pyrrolidinone Analogue
| Aryl Halide | Nucleophile | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1-bromo-2-fluoro-5-nitrobenzene | Pyrrolidine | K₂CO₃ | DMF | 100 °C, 12 h | 1-(2-Bromo-4-nitrophenyl)pyrrolidine | 81.3% |
The Ullmann reaction, and the related Goldberg reaction, are classical copper-catalyzed methods for the formation of C-N bonds. nih.govorganic-chemistry.org These reactions are particularly useful for the N-arylation of amides, including lactams like 2-pyrrolidinone. nih.gov The traditional Ullmann condensation requires harsh reaction conditions, but modern advancements have led to the development of milder protocols, often employing ligands to facilitate the catalytic cycle. nih.gov
The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amide and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. mdpi.com A variety of ligands, including diamines, amino acids, and diols, have been shown to improve the efficiency and substrate scope of the reaction. nih.gov For instance, (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been identified as an effective ligand for the copper-catalyzed N-arylation of amides with aryl halides. nih.gov
Table 2: Examples of Copper-Catalyzed N-Arylation of 2-Pyrrolidinone nih.gov
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Iodobenzene | CuI | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 1-Phenylpyrrolidin-2-one |
| 1-Bromo-4-methylbenzene | CuI | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 1-(4-Methylphenyl)pyrrolidin-2-one |
| 1-Bromo-4-(trifluoromethyl)benzene | CuI | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 1-(4-Trifluoromethylphenyl)pyrrolidin-2-one |
Instead of forming the C-N aryl bond as the final step, the pyrrolidinone ring itself can be constructed from a precursor that already contains the N-aryl moiety. Intramolecular cyclization, or lactamization, of γ-amino acids is a fundamental method for synthesizing γ-lactams (pyrrolidinones). researchgate.net For example, an N-(2-bromo-5-chlorophenyl)-4-aminobutanoic acid derivative could be cyclized under dehydrating conditions to yield the target compound.
Another powerful strategy for constructing the pyrrolidinone ring is through cycloaddition reactions. ua.es Specifically, [3+2] cycloadditions involving azomethine ylides are widely used to create highly substituted pyrrolidine rings. ua.es In this approach, an azomethine ylide (a 1,3-dipole) reacts with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring. Subsequent oxidation or modification of the resulting pyrrolidine can yield the desired pyrrolidinone. This method offers excellent control over stereochemistry, particularly when using chiral auxiliaries or catalysts. ua.es
Modern and Advanced Synthetic Strategies for N-Aryl Pyrrolidinones
Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and versatile methods. These advanced strategies often employ catalysis to achieve transformations that are difficult or impossible under classical conditions.
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. tandfonline.comrsc.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. tandfonline.comresearchgate.net
Several MCRs have been developed for the synthesis of pyrrolidinone and pyrroline (B1223166) skeletons. tandfonline.com For instance, a one-pot synthesis of substituted 3-pyrrolin-2-ones has been reported using anilines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by citric acid under ultrasound irradiation. rsc.orgrsc.org This reaction proceeds via the initial formation of an imine from the aniline (B41778) and aldehyde, which then participates in a cascade reaction with the acetylenic ester to construct the N-aryl lactam core. rsc.org The use of green solvents and catalysts makes this an environmentally benign approach. rsc.orgrsc.org
Table 3: Overview of a Multicomponent Reaction for Pyrrolinone Synthesis rsc.org
| Component 1 | Component 2 | Component 3 | Catalyst | Key Features |
|---|---|---|---|---|
| Aniline | Aromatic Aldehyde | Diethyl acetylenedicarboxylate | Citric Acid | One-pot, ultrasound-promoted, excellent yields, short reaction times |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and general method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the N-arylation of a wide range of amines and amides, including 2-pyrrolidinone, with aryl halides or triflates under relatively mild conditions. wikipedia.orglibretexts.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. acs.org Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) and bidentate ligands (e.g., BINAP, Xantphos) are commonly employed. wikipedia.orgacs.org
This methodology is highly versatile and tolerates a broad range of functional groups on both the aryl halide and the amide coupling partner, making it a preferred method for the synthesis of complex molecules like 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone. researchgate.net
Table 4: Key Components of the Buchwald-Hartwig Amination for N-Aryl Lactam Synthesis
| Component | Examples | Function |
|---|---|---|
| Aryl Halide/Triflate | 1,2-Dibromo-4-chlorobenzene, 2-Bromo-5-chlorotrifluorobenzene | Aryl source |
| Amide | 2-Pyrrolidinone | Nitrogen source |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | Xantphos, BINAP, XPhos, tBuBrettPhos | Stabilizes catalyst, promotes oxidative addition and reductive elimination |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amide N-H bond |
| Solvent | Toluene, Dioxane | Reaction medium |
Asymmetric and Stereoselective Synthesis of Pyrrolidinone Scaffolds
The creation of chiral pyrrolidinone structures is of significant interest due to their prevalence in pharmacologically active compounds. nih.gov Stereoselective methods are crucial for controlling the spatial orientation of substituents, which can dramatically influence biological activity. nih.gov
Key strategies for achieving stereocontrol include:
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with an alkene to form the five-membered pyrrolidine ring. ua.es By using a chiral dipolarophile or a chiral precursor to the dipole, high levels of diastereoselectivity can be achieved, allowing for the simultaneous creation of up to four stereogenic centers. ua.eschemistryviews.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields densely substituted pyrrolidines with excellent regio- and diastereoselectivities. chemistryviews.org
Catalytic Asymmetric Hydrogenation: The reduction of substituted pyrroles or other unsaturated precursors using chiral catalysts is a common method for producing enantiomerically enriched pyrrolidines. nih.gov The initial reduction can create a stereocenter that directs the subsequent hydrogenation steps, leading to high diastereoselectivity. nih.gov
Chiral Pool Synthesis: Readily available chiral molecules, such as S-pyroglutamic acid, serve as versatile starting materials. nih.govnih.gov The inherent chirality of these synthons is carried through the synthetic sequence, allowing for the creation of optically active pyrrolidinones with various substituents at positions 1 and 5. nih.gov Similarly, proline and its derivatives are widely used as precursors for synthesizing more complex pyrrolidine-containing drugs. mdpi.com
Organocatalysis: Chiral amines and other small organic molecules can catalyze the enantioselective formation of pyrrolidine rings. These methods offer an alternative to metal-based catalysts and have been successfully applied to various cyclization reactions. nih.gov
Table 1: Comparison of Stereoselective Synthesis Methods for Pyrrolidinone Scaffolds
| Method | Key Features | Typical Stereoselectivity | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Forms multiple stereocenters simultaneously; uses chiral auxiliaries or precursors. | Good to excellent diastereoselectivity. | ua.eschemistryviews.org |
| Asymmetric Hydrogenation | Reduces unsaturated precursors (e.g., pyrroles) with chiral catalysts. | Excellent diastereoselectivity. | nih.gov |
| Chiral Pool Synthesis | Utilizes naturally chiral starting materials like S-pyroglutamic acid or proline. | High enantiopurity retained from starting material. | nih.govmdpi.com |
Ring-Opening and Ring-Closing Metathesis Strategies
Olefin metathesis has become a powerful tool in organic synthesis for the formation of cyclic compounds. Ring-closing metathesis (RCM) is particularly relevant for the synthesis of pyrrolidinone and pyrrolidine rings from acyclic precursors.
Ring-Closing Metathesis (RCM): RCM involves the intramolecular reaction of a diene or an enyne, catalyzed by transition metal complexes, typically those based on ruthenium (e.g., Grubbs catalysts). acs.orgresearchgate.net For the synthesis of pyrrolidinones, an acyclic N-allyl-N-(but-3-enyl)amide or a similar precursor can be cyclized to form the five-membered lactam ring.
A notable variation is the Ring-Closing Enyne Metathesis (RCEYM) , which cyclizes a precursor containing both an alkene and an alkyne. acs.orgnih.govorganic-chemistry.org This atom-economical process is highly effective for creating pyrrolidine derivatives and yields a conjugated diene as part of the ring structure, which can be used for further functionalization, such as in Diels-Alder reactions. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and can be performed with substrates containing basic nitrogen atoms without the need for protecting groups. acs.orgnih.govorganic-chemistry.org
Ring-Opening Metathesis Polymerization (ROMP): While RCM builds discrete rings, ROMP is used to synthesize polymers from strained cyclic olefins. youtube.comrsc.org Although less common for the synthesis of a specific small molecule like this compound, ROMP can be used to create functional polymers containing pyrrolidinone units by polymerizing a monomer that incorporates this scaffold. youtube.com The process is initiated by a catalyst that opens the cyclic monomer and adds it to a growing polymer chain. youtube.comnsf.gov
Table 2: Catalysts and Applications in Pyrrolidinone Synthesis via RCM
| Catalyst Type | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Grubbs First-Generation | RCEYM | Effective for substrates with basic nitrogen atoms; mild conditions. | acs.orgorganic-chemistry.org |
| Grubbs Second-Generation | RCM/RCEYM | Higher activity and broader functional group tolerance. | acs.org |
Functionalization of Pyrrolidinone Precursors
The synthesis of this compound requires not only the formation of the pyrrolidinone ring but also the precise installation of halogen substituents on the N-aryl group.
There are two primary strategies for obtaining the desired 1-(2-bromo-5-chlorophenyl) moiety: direct halogenation of a pre-formed N-aryl pyrrolidinone or coupling a pre-halogenated aryl component with a pyrrolidinone precursor.
Electrophilic Aromatic Halogenation: An existing N-phenylpyrrolidinone precursor can be halogenated using standard electrophilic aromatic substitution methods. wikipedia.orgyoutube.com Bromination and chlorination typically require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to activate the halogen (Br₂ or Cl₂), making it a sufficiently strong electrophile to react with the aromatic ring. wikipedia.orgmasterorganicchemistry.com N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of an acid catalyst also serve as effective halogenating agents. researchgate.net The directing effects of the pyrrolidinone-substituted ring will influence the position of halogenation.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more convergent and widely used approach is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine or amide. wikipedia.orglibretexts.org To synthesize the target compound, 2-pyrrolidinone (acting as the amide nucleophile) can be coupled with a dihalogenated benzene (B151609) derivative, such as 1,4-dibromo-2-chlorobenzene (B1299774) or 2-bromo-5-chloro-iodobenzene. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu). acsgcipr.orgresearchgate.net This method offers excellent control over the final structure by building the molecule from specifically chosen fragments. nih.govnih.gov
Further diversification of the pyrrolidinone scaffold can be achieved by introducing functional groups onto the lactam ring itself.
α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-position) is the most common site for functionalization. nih.gov Deprotonation with a strong base (e.g., LDA) generates an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups. nih.gov For example, palladium-catalyzed α-arylation of the pyrrolidinone enolate with an aryl halide is a well-established method. nih.gov
Functionalization at Other Positions: Introducing substituents at the C3, C4, or C5 positions often requires starting with a precursor that already contains the desired functionality. For instance, derivatives of glutamic acid or malic acid can be used to synthesize pyrrolidinones with substituents at the C4 position.
Ring Contraction/Expansion: In some specialized cases, pyrrolidinones can be synthesized via the ring contraction of larger rings, such as piperidines, providing another route to functionalized scaffolds. rsc.org
Mechanistic Investigations of Reactions Involving 1 2 Bromo 5 Chlorophenyl 2 Pyrrolidinone Synthesis and Derivatization
Elucidation of Reaction Pathways
The synthesis of 1-(2-bromo-5-chlorophenyl)-2-pyrrolidinone can be approached through established N-arylation methodologies, each with a distinct reaction pathway.
Ullmann Condensation Pathway: This classical approach involves the copper-catalyzed coupling of an aryl halide with an amide. For the synthesis of this compound, the reaction would proceed between 1-bromo-2,5-dichlorobenzene or 2,5-dibromochlorobenzene and 2-pyrrolidinone (B116388). The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I)-amidate species. The reaction pathway is believed to proceed through the following steps:
Formation of a Copper(I) Amide Complex: In the presence of a base, 2-pyrrolidinone is deprotonated to form the corresponding anion, which then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I)-amidate complex.
Oxidative Addition: The aryl halide, 2-bromo-5-chlorobenzene, undergoes oxidative addition to the copper(I)-amidate complex. This step is often considered the rate-determining step and results in a transient copper(III) intermediate.
Reductive Elimination: The final step involves the reductive elimination from the copper(III) intermediate to form the desired C-N bond of this compound and regenerate a copper(I) species, which can re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.orgrug.nl
Buchwald-Hartwig Amination Pathway: A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically offers a broader substrate scope and proceeds under less harsh conditions than the Ullmann reaction. The catalytic cycle for the synthesis of this compound via this pathway is understood to involve:
Oxidative Addition: A palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (2-bromo-5-chlorobenzene) in an oxidative addition step to form a palladium(II) intermediate. wikipedia.orglibretexts.org
Amide Coordination and Deprotonation: 2-pyrrolidinone coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium(II)-amidate complex.
Reductive Elimination: The final product, this compound, is formed through reductive elimination from the palladium(II)-amidate complex, which also regenerates the active palladium(0) catalyst. wikipedia.orglibretexts.org
Derivatization of this compound can involve further cross-coupling reactions at the bromine or chlorine positions on the phenyl ring, following similar palladium-catalyzed pathways.
Kinetic Studies of Key Synthetic Steps
For Ullmann-type reactions, the rate-determining step is generally considered to be the oxidative addition of the aryl halide to the copper(I) complex. The reaction rate is influenced by several factors:
Nature of the Halogen: Aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the reaction rate.
Ligand Effects: The choice of ligand can significantly impact the reaction kinetics by influencing the solubility and reactivity of the copper catalyst.
| Reaction Type | Generally Accepted Rate-Determining Step | Factors Influencing Reaction Rate |
| Ullmann Condensation | Oxidative addition of aryl halide to Cu(I) complex | Nature of halogen, electronic effects of substituents, ligand choice |
| Buchwald-Hartwig Amination | Oxidative addition of aryl halide to Pd(0) complex | Nature of halogen, phosphine ligand structure, base strength, solvent |
Stereochemical Outcomes and Diastereoselective Control in Pyrrolidinone Formation
The synthesis of this compound from 2-pyrrolidinone does not involve the creation of a new stereocenter on the pyrrolidinone ring itself, as the chiral center is not altered during the N-arylation process. However, if a substituted pyrrolidinone with a pre-existing stereocenter is used, the stereochemical integrity is generally retained during both Ullmann and Buchwald-Hartwig reactions, as the reaction occurs at the nitrogen atom and does not affect the existing chiral center.
In the broader context of pyrrolidinone formation through cyclization reactions, stereochemical control is a significant consideration. For example, in the synthesis of substituted γ-lactams via intramolecular cyclization of N-allyl propiolamides, the stereochemical outcome can be influenced by the catalyst and reaction conditions. Palladium-catalyzed tandem cyclization/Suzuki coupling reactions have been shown to proceed with high diastereoselectivity. rsc.org While not directly applicable to the N-arylation of 2-pyrrolidinone, these studies highlight the importance of catalyst control in achieving desired stereochemical outcomes in lactam synthesis.
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The choice of catalyst and reagents is critical in determining the efficiency and selectivity of the synthesis of this compound.
In Ullmann Condensation:
Copper Source: Traditionally, copper powder or copper(I) salts like CuI are used. The reactivity can be enhanced by using soluble copper catalysts supported by ligands.
Ligands: The addition of ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids can accelerate the reaction and improve yields by solubilizing the copper species and facilitating the catalytic cycle. nih.gov
Base: A base is required to deprotonate the pyrrolidinone. Common bases include K₂CO₃, Cs₂CO₃, or KOH. The choice of base can influence the reaction rate and yield.
Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are typically required.
In Buchwald-Hartwig Amination:
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-phosphine complexes.
Phosphine Ligands: The ligand is arguably the most crucial component. Bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos-type) families have proven to be highly effective in promoting the amination of aryl halides. The choice of ligand can dramatically affect the reaction scope, efficiency, and the required reaction conditions. wikipedia.orgorganic-chemistry.org
Base: A strong, non-nucleophilic base is essential for the deprotonation of the lactam. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically employed.
The table below summarizes the key reagents and their roles in these synthetic methods.
| Reagent | Role in Ullmann Condensation | Role in Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salt or complex | Palladium(0) complex |
| Ligand | Solubilizes and activates the copper catalyst | Stabilizes and activates the palladium catalyst, facilitates oxidative addition and reductive elimination |
| Base | Deprotonates the pyrrolidinone | Deprotonates the pyrrolidinone |
| Solvent | Provides a high-boiling medium for the reaction | Solubilizes reactants and catalyst |
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 5 Chlorophenyl 2 Pyrrolidinone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full suite of NMR experiments would provide an unambiguous assignment of the proton and carbon frameworks of 1-(2-bromo-5-chlorophenyl)-2-pyrrolidinone.
The ¹H NMR spectrum is used to identify the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals corresponding to the protons on the pyrrolidinone ring and the aromatic ring.
Aromatic Region (approx. 7.30-7.80 ppm): The 1,2,4-trisubstituted benzene (B151609) ring will give rise to a complex but predictable pattern for its three protons.
The proton at C6 (adjacent to the bromine) is expected to appear as a doublet.
The proton at C4 (between the chlorine and the pyrrolidinone group) would likely be a doublet of doublets.
The proton at C3 (adjacent to the pyrrolidinone) is anticipated to be a doublet.
Pyrrolidinone Ring (approx. 2.20-3.90 ppm): The six protons of the pyrrolidinone ring are expected to appear as three distinct signals, each integrating to two protons.
The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) is expected to be the most downfield of the aliphatic signals, likely appearing as a triplet.
The methylene group adjacent to the carbonyl (C=O-CH₂) would also appear as a triplet.
The central methylene group (-CH₂-) is predicted to be a multiplet (specifically, a quintet or pentet) due to coupling with the four protons on the adjacent methylene groups.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.75 | d | 1H | Ar-H (C6-H) |
| ~7.50 | dd | 1H | Ar-H (C4-H) |
| ~7.35 | d | 1H | Ar-H (C3-H) |
| ~3.85 | t | 2H | N-CH₂ |
| ~2.60 | t | 2H | C=O-CH₂ |
| ~2.25 | p | 2H | -CH₂- |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. d=doublet, dd=doublet of doublets, t=triplet, p=pentet.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the pyrrolidinone ring carbons. The carbonyl carbon of the lactam is the most deshielded and will appear furthest downfield. The carbons directly attached to the electronegative bromine and chlorine atoms will also have characteristic shifts.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| ~175 | C=O (Lactam) |
| ~140 | Ar-C (C1-N) |
| ~135 | Ar-C (C-Cl) |
| ~133 | Ar-CH |
| ~131 | Ar-CH |
| ~129 | Ar-CH |
| ~120 | Ar-C (C-Br) |
| ~50 | N-CH₂ |
| ~33 | C=O-CH₂ |
| ~18 | -CH₂- |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by showing correlations between nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. sdsu.edu Cross-peaks would be expected between the adjacent methylene groups of the pyrrolidinone ring, confirming their sequence. It would also show couplings between the aromatic protons, helping to verify their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It would definitively link the ¹H signals of the pyrrolidinone and aromatic protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would include those between the N-CH₂ protons and the aromatic carbons (C1 and C2), confirming the connection point of the two rings. Correlations between the C=O-CH₂ protons and the carbonyl carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like this, NOESY could show through-space interactions between the N-CH₂ protons of the pyrrolidinone ring and the proton at the C6 position of the aromatic ring, providing conformational information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the tertiary amide (lactam) carbonyl group. libretexts.org
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| 1690-1670 | C=O Stretch | Tertiary Amide (Lactam) | Strong, Sharp |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1290 | C-N Stretch | Amide | Medium |
| ~1100 | C-Cl Stretch | Aryl Chloride | Medium |
| ~1020 | C-Br Stretch | Aryl Bromide | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.org For C₁₀H₉BrClNO, the calculated exact mass of the monoisotopic molecular ion [M]⁺ is 272.9607.
A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). orgchemboulder.comchemguide.co.uk This would result in a cluster of peaks for the molecular ion:
M+: Containing ⁷⁹Br and ³⁵Cl
M+2: A strong peak containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl
M+4: A smaller peak containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks (approximately 100 : 107 : 32) would be a definitive signature for the presence of one bromine and one chlorine atom. Fragmentation analysis would likely show initial loss of the pyrrolidinone ring or cleavage of the halogen atoms.
X-ray Crystallography for Solid-State Molecular Structure and Packing
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comwikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide precise data on: uq.edu.auncsu.edu
Molecular Geometry: Exact bond lengths, bond angles, and torsion angles.
Conformation: The precise orientation of the phenyl ring relative to the pyrrolidinone ring. Due to steric hindrance from the ortho-bromine substituent, the two rings are expected to be significantly twisted out of plane.
Intermolecular Interactions: Analysis of the crystal packing would reveal how molecules interact with each other in the solid state, such as through dipole-dipole interactions or C-H···O hydrogen bonds.
This technique provides the ultimate, unambiguous confirmation of the molecular structure. excillum.com
Crystal System and Space Group Analysis
The crystalline form of the derivative, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, was analyzed using single-crystal X-ray diffraction. This technique revealed the precise three-dimensional arrangement of the molecules in the crystal lattice.
The analysis determined that the compound crystallizes in the monoclinic system. researchgate.net The space group was identified as P2₁/c . researchgate.net This space group indicates a centrosymmetric arrangement of the molecules within the unit cell. The pyrrolidine (B122466) ring within the structure was found to adopt a distorted envelope conformation. researchgate.net
| Parameter | Value for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8691 (8) |
| b (Å) | 9.4578 (7) |
| c (Å) | 17.7217 (14) |
| β (°) | 104.364 (3) |
| Volume (ų) | 1764.8 (2) |
| Z | 4 |
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)
The stability of the crystal structure is maintained by a network of intermolecular interactions. In the case of the derivative 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, these forces were investigated using Hirshfeld surface analysis, which provides a quantitative breakdown of the different types of molecular contacts. nih.govresearchgate.net
The analysis revealed that the crystal packing is dominated by a variety of interactions. Molecules are linked into a three-dimensional network by intermolecular N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds. nih.govresearchgate.net Additionally, C—H⋯π interactions are present, connecting molecules into ribbons along the b-axis direction, which further consolidates the molecular packing. nih.govresearchgate.net
Hirshfeld surface analysis allows for the quantification of these interactions by partitioning the crystal space among the molecules. The two-dimensional fingerprint plots derived from this analysis show the relative contributions of different intermolecular contacts. For a related derivative, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the most significant contributors to the crystal packing were found to be H⋯H, Br⋯H/H⋯Br, and C⋯H/H⋯C interactions. researchgate.net
The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for this related derivative.
| Interaction Type | Contribution (%) for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one researchgate.net |
|---|---|
| H···H | 36.9 |
| Br···H/H···Br | 28.2 |
| C···H/H···C | 24.3 |
These findings underscore the importance of both hydrogen and halogen bonding in directing the supramolecular assembly of this class of compounds. The presence of bromine and chlorine atoms in the target molecule, this compound, suggests that similar halogen bonding interactions would play a crucial role in its crystal packing.
Theoretical and Computational Chemistry Studies of 1 2 Bromo 5 Chlorophenyl 2 Pyrrolidinone
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived. DFT, which approximates the electron density to calculate energy, is widely used for its balance of accuracy and computational efficiency.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process calculates the forces on each atom and adjusts their positions until a stable conformation is reached. For a molecule like 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone, this would involve determining the bond lengths, bond angles, and dihedral angles of its lowest-energy state.
Conformational analysis would explore the different spatial arrangements (conformers) of the molecule, particularly the rotation around the single bond connecting the phenyl ring and the pyrrolidinone nitrogen. This analysis is crucial as the relative orientation of these two rings can influence the molecule's properties and its ability to interact with biological targets. The analysis would identify the global energy minimum conformation as well as other low-energy conformers that might be present under physiological conditions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
From the HOMO and LUMO energies, various molecular reactivity descriptors can be calculated. For instance, a DFT study on the analogous compound 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) determined a HOMO-LUMO gap of 5.086 eV, suggesting significant stability. bohrium.com Such calculations for this compound would provide similar insights into its electronic characteristics.
Below is an illustrative table of the kind of data that would be generated from an FMO analysis, using values from the related compound CDPO as an example. bohrium.com
| Parameter | Description | Illustrative Value (eV) bohrium.com |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.844 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.758 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 5.086 |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.844 |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.758 |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons | 3.640 |
Note: The data presented is for the structurally related compound 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) and serves as an example of typical results from such an analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying regions that are rich or deficient in electrons.
Typically, red or yellow colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the pyrrolidinone ring, making it a likely site for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The regions around the hydrogen atoms would show positive potential (blue).
Atomic charge analysis provides a quantitative measure of the partial charge on each atom within the molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA) distribute the total electron density among the constituent atoms. This information helps to understand the electrostatic properties and reactivity of the molecule in more detail. In this compound, such an analysis would quantify the partial negative charge on the carbonyl oxygen and the partial positive charges on the carbonyl carbon and hydrogen atoms, complementing the qualitative insights from the MEP map.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (such as water molecules in a solvent) at an atomistic level.
For this compound, an MD simulation could reveal:
Conformational Flexibility: How the molecule transitions between different low-energy conformations in solution.
Solvent Effects: How water molecules arrange themselves around the solute (solvation) and form hydrogen bonds, particularly with the carbonyl oxygen.
Stability of Complexes: If the molecule is docked to a biological target, MD simulations can assess the stability of the resulting complex over time. Studies on other pyrrolidinone derivatives have used MD simulations to confirm the stability of ligand-protein interactions predicted by docking. nih.gov
In Silico Docking Studies for Mechanistic Biological Target Interaction Analysis (e.g., enzyme binding site prediction)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
The docking process involves placing the ligand into the binding site of a receptor in various conformations and orientations and scoring each pose based on its binding affinity or energy. A lower binding energy typically indicates a more stable and favorable interaction. For this compound, docking studies could be performed against various enzymes or receptors to predict its potential biological activity. These studies would identify key interactions, such as:
Hydrogen Bonds: Likely formed between the carbonyl oxygen of the pyrrolidinone ring and amino acid residues like arginine or lysine (B10760008) in a binding pocket.
Hydrophobic Interactions: Involving the phenyl ring and nonpolar amino acid residues.
Halogen Bonds: The bromine and chlorine atoms could potentially form halogen bonds with electron-donating atoms in the receptor.
Studies on similar pyrrolidinone-containing compounds have successfully used molecular docking to predict binding affinities and interactions with protein targets. bohrium.comnih.gov For example, docking studies of a related pyrrolidinone derivative against the enzyme CYP3A4 showed a binding affinity of -6.32 kcal/mol. bohrium.com
An example of the data generated from a docking study is shown in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Target A | -7.5 | ARG 120, LYS 98 | Hydrogen Bond, Electrostatic |
| PHE 210, LEU 154 | Hydrophobic | ||
| Hypothetical Target B | -6.8 | TYR 340 | Hydrogen Bond |
| TRP 312 | π-π Stacking | ||
| ALA 88, VAL 92 | Hydrophobic |
Note: This table is purely illustrative and does not represent actual experimental or computational data for this compound.
Derivatization and Structure Property/activity Relationship Sar Studies of Pyrrolidinone Scaffolds
Design and Synthesis of Novel Derivatives from 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone
The synthetic exploration of this compound as a lead structure has paved the way for a variety of novel derivatives. These synthetic strategies primarily focus on modifications at the aryl ring and the pyrrolidinone ring, as well as the introduction of diverse chemical moieties to probe the chemical space and enhance biological activity.
Modifications at the Aryl Ring
The 2-bromo-5-chlorophenyl moiety of the parent compound offers several avenues for chemical modification. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be employed to introduce a wide range of substituents at this position. These modifications allow for the systematic investigation of the influence of electronic and steric effects on biological activity. For instance, the introduction of different aryl, heteroaryl, or alkyl groups can significantly alter the lipophilicity and binding interactions of the molecule with its biological target.
Introduction of Diverse Chemical Moieties
Beyond simple modifications of the aryl and pyrrolidinone rings, the introduction of entirely new chemical moieties has been a key strategy in the derivatization of this scaffold. This can be achieved by using the functional groups on the molecule as anchor points for further chemical transformations. For example, the aryl ring can be functionalized with groups that can participate in click chemistry or other bio-orthogonal reactions, allowing for the attachment of larger and more complex fragments, such as peptides, carbohydrates, or fluorescent probes.
In Vitro Investigation of Structure-Activity Relationships on Non-Human Biological Systems
The synthesized derivatives of this compound have been subjected to a range of in vitro assays to elucidate their structure-activity relationships. These studies have primarily focused on their potential as enzyme inhibitors and their antimicrobial properties.
Mechanistic Studies on Enzyme Inhibition (e.g., Lipoxygenases, other target proteins)
While specific studies on the inhibition of lipoxygenases by derivatives of this compound are not extensively documented, the broader class of pyrrolidinone-containing molecules has been investigated for the inhibition of various enzymes. For instance, pyrrolidine (B122466) pentamine derivatives have been studied as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov These studies have revealed the importance of specific substitutions on the pyrrolidinone scaffold for effective enzyme inhibition. nih.gov
Exploration of Antifungal and Antibacterial Properties in Model Organisms
The antimicrobial potential of pyrrolidinone and pyrrolidinedione derivatives has been a significant area of investigation. A study on novel 2,5-pyrrolidinedione derivatives demonstrated their activity against both Gram-positive bacteria and fungi. uobasrah.edu.iq The minimum inhibitory concentration (MIC) values were determined for a series of compounds against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq
The results indicated that the nature and position of substituents on the aryl ring play a crucial role in determining the antimicrobial potency and spectrum. For example, compounds with specific halogen and hydroxyl substitutions exhibited lower MIC values, signifying greater efficacy. uobasrah.edu.iq
| Compound | Substituents | MIC (μM) vs. Enterococcus faecalis | MIC (μM) vs. Candida albicans |
|---|---|---|---|
| 5a | -Br, -OH | 0.25 | 0.125 |
| 5b | -Cl, -OH | 0.5 | 0.5 |
| 5c | -CH3, -OH | 0.5 | 0.5 |
| 5d | -OCH3, -OH | - | 0.25 |
| 5e | -OH | - | 0.25 |
| 5g | -Cl | 0.25 | 0.25 |
| 5h | -Br | 0.5 | 0.5 |
| 5j | -NO2 | - | 0.5 |
| 5k | -F | 0.5 | 0.5 |
| 5l | -Br, -OCH3, -OH | 0.5 | - |
These findings underscore the importance of a systematic approach to derivatization and biological evaluation in the quest for novel and effective antimicrobial agents based on the this compound scaffold.
Evaluation of Anticancer Activity in Cell Lines (e.g., A549)
The pyrrolidinone scaffold is a core component in a variety of derivatives that have been evaluated for their anticancer properties against several human cancer cell lines, including the non-small cell lung cancer line, A549. Research has demonstrated that modifications to the pyrrolidinone ring and its substituents can lead to compounds with significant cytotoxic and antiproliferative effects. nih.govmdpi.com
For instance, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which incorporate a different heterocyclic scaffold but share the feature of a bromo-substituted aromatic ring, showed that these molecules exhibit variable cell growth inhibitory activities against A549 lung cancer cells. nih.gov Another area of research involves quinazoline (B50416) derivatives, where one compound demonstrated potent antiproliferation activity against A549 cells with an IC50 value of 1.91 μM. researchgate.net
Furthermore, the synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has yielded compounds with notable anticancer activity. mdpi.com When evaluated against the A549 cell line, derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings were particularly effective, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com This activity was significantly higher than that of the established anticancer drug cytarabine. mdpi.com
Similarly, a synthesized indole (B1671886) derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant, dose-dependent inhibition of A549 lung cancer cell proliferation, with a determined IC50 value of 14.4 µg/mL. nih.gov Halogenated derivatives of other molecular scaffolds have also shown promise; for example, a methyl benzofuran-3-carboxylate derivative exhibited high cytotoxicity in A549 cells with an IC50 value of 6.3 ± 2.5 μM. mdpi.com
These findings underscore the potential of the pyrrolidinone scaffold and related halogenated aromatic structures in the design of new anticancer agents. The A549 cell line serves as a crucial model for evaluating the efficacy of these novel compounds.
Table 1: Anticancer Activity of Selected Pyrrolidinone and Related Derivatives Against A549 Cells
| Compound Class | Specific Compound/Derivative | Cell Line | Activity Measurement | Result |
|---|---|---|---|---|
| Indole Derivative | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | IC50 | 14.4 µg/mL nih.gov |
| Quinazoline Derivative | Compound 15n | A549 | IC50 | 1.91 μM researchgate.net |
| Pyrrolidone Derivative | 1,3,4-Oxadiazolethione derivative | A549 | Cell Viability | 28.0% mdpi.com |
| Pyrrolidone Derivative | 4-Aminotriazolethione derivative | A549 | Cell Viability | 29.6% mdpi.com |
Development of Chemical Probes Based on this compound Structure
Chemical probes are essential small-molecule tools used to study and manipulate biological systems and their protein targets. rsc.org The development of high-quality, selective probes is crucial for target validation and understanding complex biological pathways. rsc.org The structure of this compound presents a promising starting point for the synthesis of such probes.
The design of chemical probes often begins with a "hit" compound identified through screening small-molecule libraries. nih.gov This initial structure is then optimized to enhance potency and selectivity. The this compound molecule possesses several features that make it an attractive scaffold for this process. The di-halogenated phenyl ring offers sites for synthetic modification through cross-coupling reactions, allowing for the introduction of various functional groups. These groups can be tailored to improve binding affinity to a target protein or to attach reporter tags like fluorophores or biotin (B1667282) for visualization and pull-down experiments.
Furthermore, the pyrrolidinone ring itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. researchgate.net By systematically modifying the substituents on this core structure, libraries of compounds can be generated to explore structure-activity relationships and identify highly selective probes. The presence of both bromo and chloro substituents provides differential reactivity, potentially allowing for sequential and site-specific modifications to build molecular complexity and fine-tune the probe's properties. While specific chemical probes derived directly from this compound are not yet extensively documented in the literature, its structural characteristics align well with the principles of modern chemical probe design.
Potential Applications and Future Research Directions
Utility of 1-(2-Bromo-5-chlorophenyl)-2-pyrrolidinone as a Synthetic Intermediate
The structure of this compound makes it a highly promising intermediate for the synthesis of more complex molecules. The presence of bromo and chloro substituents on the phenyl ring offers reactive sites for a variety of chemical transformations. These halogen atoms can be readily manipulated through well-established synthetic methodologies, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), to introduce new carbon-carbon or carbon-heteroatom bonds. This functionalization potential allows for the construction of a diverse library of derivatives with tailored electronic and steric properties.
The pyrrolidinone ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. frontiersin.orgresearchgate.net The N-aryl linkage in this compound provides a rigid framework that can be further elaborated. Synthetic strategies focusing on the modification of the phenyl ring could lead to the development of novel pharmaceutical candidates. For instance, the strategic replacement of the halogen atoms could modulate the compound's interaction with biological targets.
| Potential Synthetic Transformations | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | Pd catalyst, base, boronic acid | Biaryl-substituted pyrrolidinones |
| Heck Coupling | Pd catalyst, base, alkene | Alkenyl-substituted pyrrolidinones |
| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Alkynyl-substituted pyrrolidinones |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Amino-substituted pyrrolidinones |
Potential in Materials Science and Polymer Chemistry
The unique combination of a rigid aromatic core and a polar lactam moiety in this compound suggests its potential utility in the realm of materials science and polymer chemistry. The halogenated phenyl group can serve as a handle for polymerization reactions. For example, it could be converted into a monomer suitable for polycondensation or cross-coupling polymerization, leading to the formation of novel polymers with potentially interesting thermal, mechanical, and electronic properties.
The pyrrolidinone unit is known to impart desirable characteristics to polymers, such as improved solubility and thermal stability. N-substituted pyrrolidinones, in particular, have been explored as components of high-performance polymers. The incorporation of this compound or its derivatives into polymer backbones could lead to materials with enhanced flame retardancy, a common feature of halogenated compounds, or with specific optical or electronic properties arising from the substituted aromatic system.
Role in Catalysis and Ligand Design
Pyrrolidinone-based structures have been successfully employed as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the lactam group can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. The N-aryl substituent in this compound can be further functionalized to introduce additional coordinating groups, creating multidentate ligands.
For instance, the bromo or chloro positions could be used to attach phosphine (B1218219), amine, or other donor groups, leading to the synthesis of novel ligand architectures. These new ligands could find applications in a variety of catalytic transformations, including asymmetric synthesis, where the chiral environment around the metal center is crucial for enantioselectivity. The electronic properties of the phenyl ring, tunable through the existing halogen substituents, could also play a key role in modulating the catalytic performance of the metal complex. Research has shown that pyrrolidone ligands can significantly improve the performance of copper-based catalysts. researchgate.net
Future Directions in Pyrrolidinone Chemistry and Advanced Material Development
The exploration of this compound is still in its early stages, and numerous avenues for future research exist. A primary focus should be on the systematic investigation of its reactivity and the development of efficient synthetic protocols for its derivatization. This would provide a foundation for accessing a wide range of novel compounds with diverse functionalities.
Future research should also be directed towards the synthesis and characterization of polymers and materials incorporating this pyrrolidinone derivative. Investigating the structure-property relationships of these new materials will be crucial for identifying potential applications in areas such as electronics, coatings, and advanced composites.
In the field of catalysis, the design and synthesis of new ligands based on the this compound scaffold could lead to breakthroughs in catalytic efficiency and selectivity. Screening these ligands in a variety of important chemical reactions would be a key step in realizing their potential.
Q & A
Q. How does the compound function as a building block in multi-step syntheses of complex molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
